molecular formula C21H24N4S B2408842 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 452090-14-1

2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No.: B2408842
CAS No.: 452090-14-1
M. Wt: 364.51
InChI Key: HEYVUOFAZZMOJY-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a tetrahydrobenzothienopyrimidine core. It has shown potential in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common approach is the condensation of a substituted benzothiophene with a piperazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the synthesis of similar compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique combination of a benzothienopyrimidine core and a phenylpiperazine moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4S/c1-15-22-20(19-17-9-5-6-10-18(17)26-21(19)23-15)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVUOFAZZMOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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